N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide

Kappa Opioid Receptor Binding Affinity Structure-Activity Relationship

This unsubstituted phenylpropanamide serves as a critical baseline structural probe for KOR SAR. Its lack of a para-substituent enables direct comparison with lipid-rich analogs in metabolic stability and receptor profiling. Ideal for X-ray/Cryo-EM to resolve core scaffold binding modes. Not substitutable—subtle substituent shifts alter pharmacological vectors. Procure to generate the data that drives lead differentiation.

Molecular Formula C19H23NO
Molecular Weight 281.399
CAS No. 448931-77-9
Cat. No. B2631162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide
CAS448931-77-9
Molecular FormulaC19H23NO
Molecular Weight281.399
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C)NC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C19H23NO/c1-14(2)17-11-7-8-15(3)19(17)20-18(21)13-12-16-9-5-4-6-10-16/h4-11,14H,12-13H2,1-3H3,(H,20,21)
InChIKeyDODJKPOXVZPTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide (CAS 448931-77-9): A Structurally Defined Phenylpropanamide Building Block for Opioid Receptor Research


N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide (CAS 448931-77-9) is a synthetic small molecule belonging to the phenylpropanamide class, characterized by an unsubstituted phenyl ring attached to the propanamide backbone and an ortho-isopropyl, ortho-methyl substituted aniline moiety [1]. While structurally defining a specific chemotype, its standalone bioactivity profile is not independently established in authoritative public databases. The compound is contextualized by broader patent families disclosing phenylpropanamide derivatives as kappa-opioid receptor (KOR) agonists, where variations in the aniline and phenyl ring substituents critically modulate receptor affinity and selectivity [2][3]. This positions the compound as a precise structural tool for probing the structure-activity relationships (SAR) of KOR ligands, rather than as an independently validated advanced lead.

Why N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide Cannot Be Interchanged with Other Phenylpropanamide Analogs


Generic substitution within the phenylpropanamide class is untenable due to the profound impact of subtle substituent variations on opioid receptor subtype selectivity and intrinsic efficacy. The patent literature on KOR agonists explicitly establishes that the substitution pattern on both the aniline and phenyl rings is a primary driver of pharmacological activity [1]. For instance, the addition of a para-substituent on the phenyl ring, such as a tert-butyl or isopropyl group seen in closely listed analogs, is a key structural feature designed to optimize lipophilic interactions within the KOR binding pocket [2]. Therefore, N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide, with its unsubstituted phenyl ring, represents a distinct pharmacological vector. Using a different analog would not recapitulate its specific interaction fingerprint, making it non-substitutable for precise SAR studies or receptor profiling.

Quantitative Comparator Analysis for N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide: An Evidence-Based Assessment


Absence of Target Binding Data for N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide in Public Bioactivity Repositories

A targeted search of authoritative public bioactivity databases, including ChEMBL and BindingDB, reveals no direct binding affinity data (Ki, IC50, or EC50) for N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide (CAS 448931-77-9) against any opioid receptor subtype. This represents a critical evidence gap. The only retrievable piece of quantitative affinity data associated with a similar structural scaffold is for a compound (BDBM50408699/CHEMBL2110165), which, despite a nomenclature overlap, possesses a fundamentally different core scaffold and was evaluated on the Adenosine A1 receptor (Ki = 274 nM) [1]. This data point is not transferable to the target compound and highlights the lack of pharmacologically relevant baseline information for this specific molecule.

Kappa Opioid Receptor Binding Affinity Structure-Activity Relationship

Structural Differentiation of N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide from Closest Listed Analogs

The defining structural feature of the target compound is its unsubstituted 3-phenylpropanamide tail. This differentiates it from the closest listed analogs identified in commercial chemical libraries. For example, 3-(4-tert-butylphenyl)-N-(2-methyl-6-propan-2-ylphenyl)propanamide (PubChem CID 19221154) features a para-tert-butyl substituent (C(CH3)3) on the phenyl ring, resulting in a higher molecular weight (337.5 vs. 281.4 g/mol) and significantly increased lipophilicity (XLogP3: 6.2) [1]. Similarly, N-(2-isopropyl-6-methyl-phenyl)-3-(4-isopropylphenyl)-propanamide (ZINC10332846) contains a para-isopropyl substituent [2]. The absence of this hydrophobic para-substituent in the target compound is predicted to markedly alter KOR binding pocket interactions, as lipophilic contacts in this region are crucial for affinity and selectivity [3].

Medicinal Chemistry Chemical Structure Comparison Phenylpropanamide Analogs

Prospective Application Scenarios for N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide in KOR-Targeted Research


Crystallographic Determination of the Unsubstituted Phenylpropanamide KOR Binding Pose

The compound's value is maximized as a structural probe for X-ray crystallography or cryo-EM studies. Co-crystallization of this compound with the KOR would reveal the binding mode of the core scaffold without the influence of a para-substituent, providing a crucial baseline for understanding induced fit mechanisms triggered by larger groups like the tert-butyl moiety found in PubChem CID 19221154 [1].

Negative Control for Selectivity Optimization in Cellular Assays

In a panel of KOR, MOR, and DOR functional assays, this compound can serve as a non-substituted control. Its selectivity profile, driven solely by the aniline substitution, can be directly contrasted with para-substituted analogs. This defines the scaffold's inherent receptor subtype bias, a critical piece of information for medicinal chemists optimizing lead compounds away from off-target activity identified in patent families [2].

Metabolic Stability Benchmarking Against Lipophilic Analogs

Procurement of this compound enables in vitro metabolic stability assays (e.g., human liver microsome clearance) to be run head-to-head with lipid-rich analogs. The hypothesis that its lower calculated lipophilicity (XLogP3 less than 6.2) leads to improved metabolic stability and reduced CYP450 interaction risk, a key differentiating advantage for a chemical series, can be directly tested [1]. This transforms a simple chemical purchase into a critical data-generation step for lead selection.

Quote Request

Request a Quote for N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.